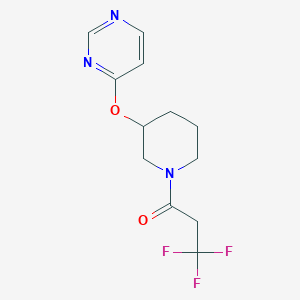

3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

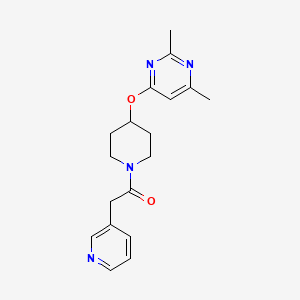

The compound “3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), a pyrimidinyl group, and a piperidinyl group. Piperidine derivatives, like this compound, are known to have a wide variety of biological activities and are used in the production of various drugs .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a trifluoromethyl group, a pyrimidinyl group, and a piperidinyl group. Piperidine is an organic heterocyclic amine widely used as a building block in synthesizing organic compounds .Wissenschaftliche Forschungsanwendungen

Cyclisation Catalysts

The compound finds utility in cyclisation processes, acting as a catalyst. Trifluoromethanesulfonic (triflic) acid, for example, catalyzes the cyclisation of homoallylic sulfonamides to form pyrrolidines or homopiperidines, demonstrating the compound's relevance in the formation of polycyclic systems through cationic cascades terminated by a sulfonamide group (Haskins & Knight, 2002).

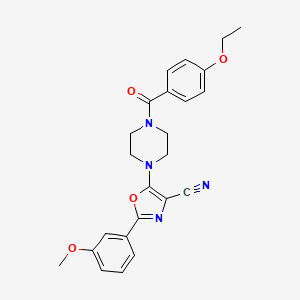

GPR119 Agonists

In pharmacological research, the compound has been involved in the development of GPR119 agonists. This application is crucial for augmenting insulin secretion and potentially lowering plasma glucose levels in diabetic models. Notably, modifications such as the introduction of an N-trifluoromethyl group have been explored to enhance agonist activity and improve the human ether-à-go-go-related gene (hERG) inhibition profile, showcasing its significance in drug discovery (Kubo et al., 2021).

Metabolic and Pharmacokinetic Studies

The compound's derivatives have been studied for their metabolic and pharmacokinetic properties, particularly in the context of dipeptidyl peptidase IV inhibitors for type 2 diabetes treatment. Such studies reveal insights into the compound's absorption, metabolism, and elimination pathways, crucial for understanding its therapeutic potential (Sharma et al., 2012).

Antineoplastic Tyrosine Kinase Inhibitors

The trifluoromethyl pyrimidinyl moiety is integral to the structure of flumatinib, an antineoplastic tyrosine kinase inhibitor used in chronic myelogenous leukemia treatment. Research into its metabolism highlights the importance of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis in its metabolic pathways, emphasizing the compound's role in cancer therapy (Gong et al., 2010).

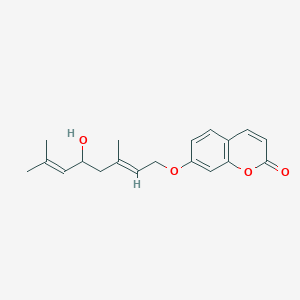

Synthesis of Biheterocyclic Compounds

The compound is pivotal in synthesizing biheterocyclic structures, particularly those with antimalarial properties. Its derivatives have shown promising results in inhibiting the growth of Plasmodium falciparum, the malaria parasite. This application underscores its potential in developing new antimalarial drugs (Mendoza et al., 2011).

Eigenschaften

IUPAC Name |

3,3,3-trifluoro-1-(3-pyrimidin-4-yloxypiperidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N3O2/c13-12(14,15)6-11(19)18-5-1-2-9(7-18)20-10-3-4-16-8-17-10/h3-4,8-9H,1-2,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHLKLDDKRETPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC(F)(F)F)OC2=NC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-ethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2651676.png)

![N-(3-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2651684.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2,4-dimethoxybenzoate](/img/structure/B2651689.png)

![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propan-1-one](/img/structure/B2651692.png)